molecular formula C13H13N3O2S B12847818 4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol

4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12847818
M. Wt: 275.33 g/mol
InChI Key: UWGBJOCCJLQEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a 7-methoxy-benzofuran moiety at position 5, and a thiol (-SH) group at position 2. The benzofuran ring introduces a bicyclic aromatic system with a methoxy group at the 7-position, which enhances electron-donating properties and influences molecular interactions.

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

4-ethyl-3-(7-methoxy-1-benzofuran-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H13N3O2S/c1-3-16-12(14-15-13(16)19)10-7-8-5-4-6-9(17-2)11(8)18-10/h4-7H,3H2,1-2H3,(H,15,19)

InChI Key

UWGBJOCCJLQEGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CC3=C(O2)C(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of Thiosemicarbazide Intermediates

  • Starting from appropriate hydrazides (e.g., benzofuran-2-carboxylic acid hydrazide), reaction with carbon disulfide in ethanolic potassium hydroxide yields potassium dithiocarbazate salts.
  • These salts react with aryl or alkyl isothiocyanates to form thiosemicarbazide derivatives.
  • This step typically proceeds in dry ethanol under reflux, yielding thiosemicarbazides in high yields (88–95%).

Cyclization to 1,2,4-Triazole-3-thiol

  • The thiosemicarbazide intermediates undergo ring closure in alkaline media (e.g., sodium hydroxide or potassium hydroxide solution).
  • This cyclization forms the 1,2,4-triazole-3-thiol core with substitution at the 4- and 5-positions.
  • Yields for this step range from 52% to 88%, depending on substituents and reaction conditions.

Representative Synthetic Scheme (Generalized)

Step Reactants/Conditions Product Yield (%) Notes
1 Benzofuran-2-carboxylic acid hydrazide + CS2 + KOH in ethanol Potassium dithiocarbazate salt ~Quantitative Stir 12-18 h, isolate by filtration
2 Salt + aryl isothiocyanate in dry ethanol, reflux Thiosemicarbazide derivative 88–95 High purity, used without further purification
3 Thiosemicarbazide + NaOH (alkaline medium), reflux 1,2,4-triazole-3-thiol core 52–88 Cyclization step, critical for ring formation
4 Triazole-3-thiol + ethyl chloroacetate + triethylamine in DMF 4-Ethyl substituted triazole ~80 Alkylation step, mild conditions

Research Findings and Optimization Notes

  • Catalysts and solvents: Use of dry ethanol and mild bases (KOH, NaOH) is crucial for high yields and purity. Sulfamic acid has been reported as an effective catalyst in related syntheses to improve yields.
  • Temperature control: Reflux conditions are standard for ring closure; however, excessive heat can degrade sensitive benzofuran rings.
  • Purification: Products are often isolated by filtration and vacuum drying; chromatographic purification may be used for final compounds.
  • Yields: Overall yields for the multi-step synthesis typically range from 50% to 90%, depending on substituents and reaction conditions.
  • Characterization: Confirmatory analyses include elemental analysis, IR, ^1H-NMR, and ^13C-NMR spectroscopy to verify ring closure and substitution patterns.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Remarks
Formation of hydrazide salt Hydrazide + CS2 + KOH Ethanol, 12-18 h stirring ~100% Quantitative, no purification needed
Thiosemicarbazide synthesis Salt + aryl isothiocyanate Reflux in dry ethanol 88–95% High yield, essential intermediate
Cyclization to triazole-3-thiol Thiosemicarbazide + NaOH Alkaline reflux 52–88% Ring closure step, yield varies with substituents
Alkylation (ethyl group) Triazole-3-thiol + ethyl chloroacetate + base DMF, room temp ~80% Introduces ethyl substituent at 4-position

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Triazole derivatives, including 4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities .

Antimicrobial Applications

  • Triazole derivatives exhibit antimicrobial, antifungal, antibacterial, antimycobacterial, antiviral, anticancer, antitubercular, and antimycotic activities .
  • Some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have demonstrated promising antimicrobial activities against bacteria and yeast-like fungi .
  • Thiophene-linked 1,2,4-triazoles have been synthesized and evaluated for their in vitro antimicrobial activity. Specific derivatives have shown enhanced activity against M. luteus .

Anticancer Applications

  • Triazole rings are found in a wide range of pharmaceutical drugs, including anticancer agents .
  • Thiophene-linked 1,2,4-triazoles were tested for in vitro anti-proliferative activity against human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) .

Other Applications

  • Beyond antimicrobial and anticancer properties, 1,2,4-triazole rings also possess anti-inflammatory, analgesic, anticonvulsant, antinociceptive, anti-urease, antioxidant, CNS stimulant, and antidepressant properties .
  • Triazole derivatives have herbicidal, insecticidal, and plant growth regulatory activities .

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death. The triazole ring can inhibit enzymes involved in critical biological pathways, such as those related to cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related 1,2,4-triazole-3-thiol derivatives:

Compound Name Substituents at Position 4 Substituents at Position 5 Key Structural Features References
4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol (Target) Ethyl 7-Methoxy-benzofuran-2-yl Bicyclic benzofuran, methoxy group
4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol Ethyl 3-Fluorophenyl Electron-withdrawing fluorine substituent
4-Allyl-5-(1-(4-bromophenoxy)ethyl)-4H-1,2,4-triazole-3-thiol Allyl 1-(4-Bromophenoxy)ethyl Bromine substituent, allyl group
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol Phenyl Pyrrol-2-yl Nitrogen-containing pyrrole ring
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl 5-Methyl-1H-pyrazol-3-yl Pyrazole ring, methyl group

Key Observations :

  • Benzofuran vs. Phenyl/Furyl: The target compound’s 7-methoxy-benzofuran substituent provides a rigid, planar aromatic system, enhancing π-π stacking interactions compared to simpler phenyl or furyl groups (e.g., in ).
  • Electron-Withdrawing vs. Donor Groups: Fluorine (in ) and bromine (in ) substituents introduce electron-withdrawing effects, which may alter reactivity and binding affinity compared to the methoxy donor in the target compound.
  • Heterocyclic Diversity : Pyrrole () and pyrazole () substituents introduce additional nitrogen atoms, enabling hydrogen bonding but increasing steric hindrance.
Physicochemical Properties
  • Solubility: The methoxy group in the benzofuran ring likely improves aqueous solubility compared to nonpolar substituents like phenyl or alkyl chains (e.g., ).
  • Acidity : The thiol group’s acidity (pKa ~8–10) is influenced by adjacent substituents. Electron-donating groups (e.g., methoxy in the target compound) may slightly reduce acidity compared to electron-withdrawing substituents (e.g., fluorine in ).
  • Spectral Data :
    • IR : Thiol C=S stretching in the target compound is expected near 1228 cm⁻¹, similar to other triazole-3-thiols (e.g., 1228 cm⁻¹ in ).
    • 1H-NMR : The ethyl group at position 4 would resonate as a triplet near δ 1.2–1.4 ppm, while the benzofuran protons would appear as multiplets in the aromatic region (δ 6.5–8.0 ppm) .

Biological Activity

4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol is a member of the 1,2,4-triazole family, which has gained significant attention due to its diverse biological activities. This compound features a unique structure that includes an ethyl group, a benzofuran moiety, and a thiol group, enhancing its reactivity and potential interaction with various biological targets. This article examines the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

  • Molecular Formula : C13H13N3O2S
  • Molecular Weight : 275.33 g/mol
  • Structural Features : The presence of the triazole ring and the thiol group is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Viability Assays : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. For instance, derivatives of triazole compounds have shown significant anti-proliferative activity against HepG2 liver cancer cells with IC50 values indicating effective inhibition of cell growth.
    CompoundCell LineIC50 (µg/mL)
    7fHepG216.782
    7aHepG220.667
    These results suggest that structural modifications can enhance the anticancer efficacy of triazole derivatives .
  • Mechanism of Action : The interaction of this compound with key enzymes involved in cancer progression has been explored. Molecular docking studies indicate strong binding affinities to targets like protein kinase B and c-kit tyrosine kinase, which are pivotal in cell signaling pathways related to cancer .
  • Case Studies : In a study involving various triazole derivatives, compounds structurally related to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is critical for developing safer anticancer therapies.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research:

  • Enzyme Targets : Triazole derivatives are known to inhibit a range of enzymes including aromatase and carbonic anhydrase. The thiol group in this compound may facilitate interactions through the formation of disulfide bonds or other covalent modifications .
    EnzymeInhibition Type
    AromataseCompetitive
    Carbonic AnhydraseNon-competitive
    These interactions suggest potential applications in treating conditions such as hormone-dependent cancers and metabolic disorders.

Pharmacological Applications

The diverse biological activities of this compound open avenues for various pharmacological applications:

  • Antimicrobial Activity : Preliminary studies indicate that similar triazole compounds possess antimicrobial properties against a range of pathogens . Further investigations are required to evaluate the spectrum of activity for this specific compound.
  • Anti-inflammatory Effects : The presence of the thiol group may also confer anti-inflammatory properties by modulating oxidative stress responses within cells.

Q & A

Q. What are the established synthetic routes for 4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol, and what key reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazinecarbothioamide precursors under basic conditions, followed by functionalization. For example, alkylation with 1-iodobutane or ketone-derived bromides in ethanol under reflux can yield derivatives. Mannich base formation using formaldehyde and secondary amines requires precise pH control (pH 8–9) and reflux in ethanol for 5–6 hours to achieve optimal substitution patterns . Key factors affecting yield include reaction temperature (60–80°C), molar ratios (1:1.2 for alkylating agents), and purification via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and tautomeric forms of this compound?

Infrared (IR) spectroscopy identifies thiol (2560–2600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches, while ¹H-NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da). For tautomeric analysis (thiol-thione equilibrium), comparative IR and NMR studies in polar vs. nonpolar solvents are critical . Thin-layer chromatography (TLC) with chloroform/methanol (6:4) monitors reaction progress, and HPLC with C18 columns assesses purity (>95%) .

Q. What are the recommended storage conditions to maintain the stability of this compound in long-term studies?

Short-term storage (1–2 weeks) at –4°C in airtight, amber vials minimizes thiol oxidation. For long-term stability (1–2 years), store at –20°C under nitrogen atmosphere, with desiccants to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as crystallization may alter bioavailability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Mannich base derivatives from this compound, and what factors influence regioselectivity?

Mannich reactions require formaldehyde (1.2 equiv) and secondary amines (e.g., morpholine, piperidine) in ethanol under reflux. Regioselectivity at the triazole-thiol sulfur is controlled by pH (8–9) and steric effects of the amine. For example, bulkier amines favor N-alkylation over S-alkylation. Kinetic studies via ¹H-NMR tracking (0.5-hour intervals) can identify intermediates and optimize reaction time (4–6 hours) .

Q. What contradictory findings exist regarding the antimicrobial efficacy of structurally similar triazole-3-thiol derivatives, and how can experimental variables be controlled?

Studies report conflicting MIC values (e.g., 8–64 µg/mL against S. aureus) due to substituent positioning. For instance, 4-ethyl vs. 4-phenyl groups alter membrane permeability. Standardization using CLSI guidelines (e.g., Mueller-Hinton agar, 24-hour incubation) and controls (ciprofloxacin for bacteria, fluconazole for fungi) reduces variability. Dose-response curves (0.5–128 µg/mL) and log-phase inoculum adjustment (1×10⁶ CFU/mL) improve reproducibility .

Q. What methodological considerations are critical when evaluating this compound's enzyme inhibition kinetics, particularly for α-amylase/α-glucosidase?

Use purified enzymes (e.g., porcine pancreatic α-amylase) in phosphate buffer (pH 6.9) with starch as substrate. Pre-incubate the compound (0.1–100 µM) with enzyme (30 minutes, 37°C) to assess competitive inhibition via Lineweaver-Burk plots. IC₅₀ values should be validated with acarbose as a positive control. Molecular docking (AutoDock Vina) can predict binding affinities to the enzyme’s active site (e.g., catalytic triad residues) .

Q. How does the presence of the 7-methoxy-benzofuran moiety influence the compound's electronic properties and bioactivity compared to other substituents?

The electron-donating methoxy group enhances π-π stacking with aromatic enzyme pockets (e.g., COX-2), while the benzofuran ring increases lipophilicity (logP +1.2 vs. phenyl analogues). Comparative studies with 5-(4-methoxyphenyl) derivatives show a 30% increase in α-glucosidase inhibition, attributed to improved hydrogen bonding with catalytic aspartate residues. Substituent effects can be quantified via Hammett σ constants and DFT calculations (e.g., HOMO-LUMO gaps) .

Q. What strategies can resolve discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

In vitro cytotoxicity (MTT assay) often overestimates potency due to serum protein binding differences. Validate with 3D tumor spheroids and parallel artificial membrane permeability assays (PAMPA). In vivo, adjust dosing regimens (e.g., 10 mg/kg vs. 25 mg/kg) based on pharmacokinetic profiling (Cₘₐₓ, t₁/₂). Use isotopic labeling (¹⁴C) to track metabolite formation and address off-target effects .

Methodological Tables

Table 1. Key Synthetic Parameters for Alkylation vs. Mannich Reactions

ParameterAlkylation (4a,b)Mannich Base (5a-c)
Reagent1-Iodobutane (1.2 equiv)Formaldehyde + Morpholine
SolventEthanolEthanol/Water (1:1)
Temperature70°C, 6 hours60°C, 5 hours
Yield Range65–78%55–70%
PurificationColumn chromatographyRecrystallization (Ethanol)
Reference

Table 2. Comparative Bioactivity of Substituent Variants

Substituentα-Glucosidase IC₅₀ (µM)LogPMIC (S. aureus) (µg/mL)
7-Methoxy-benzofuran12.3 ± 1.22.816 ± 2
4-Methoxyphenyl18.7 ± 1.52.132 ± 4
Phenyl45.6 ± 3.11.964 ± 8
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.